molecular formula C20H22N4O3S B11977155 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11977155
M. Wt: 398.5 g/mol
InChI Key: QHXXYRHFMTVGDX-LPYMAVHISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .

Biological Activity

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.5 g/mol
  • IUPAC Name : N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

Synthesis

The synthesis of this compound generally involves the condensation of 3,4-dimethoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. Common solvents used include ethanol or methanol, followed by purification through recrystallization.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and similar moieties exhibit considerable antimicrobial properties. In vitro studies have shown that derivatives of benzimidazole demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL have been reported against strains such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (µg/mL)
Compound AS. aureus4
Compound BE. coli8
N'-[(1E)...]Klebsiella pneumoniae16

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest . Notably, the presence of the benzimidazole ring is crucial for enhancing cytotoxicity against cancer cells.

Anti-inflammatory Activity

Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory effects. For example, some analogs have shown a percentage inhibition of edema in carrageenan-induced models comparable to standard anti-inflammatory drugs like diclofenac sodium .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Inhibition of Enzymes : The benzimidazole moiety can inhibit various enzymes involved in cancer progression and microbial resistance.
  • Modulation of Receptors : The compound may bind to cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells or immune response modulation in infections.

Comparative Studies

Comparative studies with similar compounds highlight the unique efficacy of this compound:

  • Compared to other benzimidazole derivatives, this compound exhibits enhanced activity due to its specific structural features that allow better binding affinity to target sites.
Similar Compound Activity Remarks
Compound XModerateLess effective than N'-[(1E)...]
Compound YHighSimilar structure but different substituents

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H22N4O3S/c1-13(14-9-10-17(26-3)18(11-14)27-4)22-23-19(25)12-28-20-21-15-7-5-6-8-16(15)24(20)2/h5-11H,12H2,1-4H3,(H,23,25)/b22-13+

InChI Key

QHXXYRHFMTVGDX-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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